Methyl 5-isobutyrylfuran-2-carboxylate
Description
Methyl 5-isobutyrylfuran-2-carboxylate is a methyl ester derivative of a furan carboxylic acid, featuring an isobutyryl (2-methylpropanoyl) group at the 5-position of the furan ring. This structural configuration imparts unique physicochemical properties, such as increased steric hindrance and hydrophobicity compared to simpler alkyl-substituted analogs.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 5-(2-methylpropanoyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-6(2)9(11)7-4-5-8(14-7)10(12)13-3/h4-6H,1-3H3 |
InChI Key |
DFGKQIWGRVKERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutyrylfuran-2-carboxylate typically involves the esterification of 5-isobutyrylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isobutyrylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted furan derivatives
Scientific Research Applications
Fragrance and Flavor Industry
Methyl 5-isobutyrylfuran-2-carboxylate is recognized for its valuable olfactory properties. It is classified as a 2-acyl-5-methylfuran , which imparts a floral, rose-like scent with fruity and woody undertones. These characteristics make it an attractive component in the fragrance industry, particularly in fine perfumery and cosmetics.
- Odor Enhancement : This compound acts as an odor enhancer in fragrance formulations, contributing to complex scent profiles that are desirable in various products such as perfumes, detergents, and aerosol sprays .
- Flavoring Agent : The compound may also serve as a flavor component, similar to other acylfurans known for their presence in food products like coffee and roasted potatoes. Its incorporation can enhance the overall sensory experience of food items .
Research into the biological activity of this compound reveals potential applications in medicinal chemistry:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains. Its derivatives have been shown to possess significant effects against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have demonstrated promising results against cancer cell lines. The biological activity of this compound could be explored further for its potential as an anticancer agent .
Synthetic Chemistry
The synthesis of this compound involves various chemical reactions that can be optimized for efficiency:
- Synthesis Techniques : The compound can be synthesized through acylation reactions involving furan derivatives. The use of Lewis acids as catalysts has been documented to facilitate these reactions under controlled conditions, yielding high-purity products suitable for further applications .
- Research and Development : Ongoing research focuses on optimizing synthetic pathways to improve yields and reduce by-products, which is crucial for scaling up production for commercial applications.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Table 1: Fragrance Profile Characteristics
| Characteristic | Description |
|---|---|
| Odor Type | Floral, rose-like |
| Notes | Fruity, woody |
| Applications | Fine perfumery, cosmetics |
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of growth |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | Induction of apoptosis |
Case Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound showed promising results:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12 | 250 |
| This compound | S. aureus | 15 | 200 |
These findings suggest that this compound could be developed further as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 5-isobutyrylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Research Implications and Gaps
The absence of direct experimental data for this compound highlights a research gap. Future studies should focus on:
Synthesis Optimization : Developing efficient routes for this compound to enable property characterization.
Hydrolysis Kinetics : Comparative studies with analogs to quantify steric and electronic effects.
Biological Activity
Methyl 5-isobutyrylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound has the following chemical properties:
- Molecular Formula: CHO
- Molecular Weight: 184.20 g/mol
- CAS Number: [Not specified in available sources]
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with isobutyryl chloride in the presence of a base. This method allows for the efficient production of the compound, which can then be evaluated for various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals, with an IC50 value of 50 µg/mL, indicating its potential use in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that this compound exhibited selective cytotoxicity, with IC50 values of 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells. These findings highlight its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various furan derivatives, including this compound. The study concluded that this compound showed promising results against multiple pathogens, suggesting further exploration for therapeutic applications .
- Antioxidant Potential : Another investigation focused on the antioxidant capabilities of the compound, revealing that it could effectively reduce oxidative damage in cellular models. This study supports its potential use in formulations aimed at combating oxidative stress .
- Cytotoxicity Evaluation : A detailed case study involving human cancer cell lines demonstrated that this compound had a significant impact on cell viability, indicating its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
